![molecular formula C19H14ClN7O3 B2924317 4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide CAS No. 893913-48-9](/img/structure/B2924317.png)
4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are common in a variety of natural compounds and have been associated with a range of biological activities .Applications De Recherche Scientifique
Antiproliferative Agent in Cancer Research
The triazolopyrimidine core of the compound has been associated with antiproliferative activities against various human cancer cell lines . This suggests its potential use as a therapeutic agent in the treatment of cancers, particularly those of gynecological origin. The compound’s ability to inhibit cell proliferation is crucial for cancer research, where it can be used to study tumor growth and test the efficacy of new cancer treatments.
CDK2 Inhibition for Targeted Cancer Therapy
Compounds with a similar triazolopyrimidine structure have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . By inhibiting CDK2, the compound could be used to induce cell cycle arrest in cancer cells, thereby preventing their growth and proliferation. This targeted approach is particularly promising for developing selective cancer therapies with fewer side effects.
Exploration of New Heterocyclic Systems
The compound’s structure includes a heterocyclic system that has been synthesized with good yield through a retro Diels–Alder (RDA) procedure . This process is significant for the development of new pharmaceuticals, as it allows for the creation of diverse molecular architectures that can be screened for various biological activities.
Antitumor Activity Evaluation
Derivatives of the compound have been evaluated for antitumor activities across a range of human cancer cell lines, including breast, esophageal, prostate, and cervical cancer cells . The results have shown promising antitumor activities, indicating the compound’s potential as a lead structure for the development of new anticancer drugs.
Molecular Libraries for Medicinal Chemistry
The compound’s privileged scaffold makes it suitable for the preparation of molecular libraries . These libraries are collections of diverse molecules that can be rapidly screened to identify new drug candidates. The compound’s structure can serve as a starting point for the synthesis of a wide array of derivatives, each with the potential to exhibit unique biological activities.
Pharmacokinetic Property Analysis
In silico ADMET studies and drug-likeness studies have been conducted on similar compounds, which help predict the pharmacokinetic properties required for observed antitumor activity . This application is crucial for understanding how the compound behaves within the body, including its absorption, distribution, metabolism, excretion, and toxicity, which are all key factors in drug development.
Mécanisme D'action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that it may interact with its target (potentially cdk2) in a manner competitive with atp, fitting into the atp adenine region . This interaction could inhibit the activity of the target protein, leading to changes in cell cycle progression .
Biochemical Pathways
The compound’s interaction with its target can affect the cell cycle progression, a crucial biochemical pathway in cell proliferation . By inhibiting CDK2, the compound could potentially disrupt the normal progression of the cell cycle, leading to the retardation of cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . Further experimental studies would be required to confirm the ADME properties of this specific compound.
Result of Action
The primary result of the compound’s action, inferred from similar compounds, is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, potentially leading to the retardation of tumor growth . The compound has shown significant anti-proliferative activity in in vitro studies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, can affect the synthesis and hence the properties of the compound Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other molecules in its environment
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O3/c20-12-3-7-14(8-4-12)27-18-16(24-25-27)19(30)26(10-22-18)9-15(28)23-13-5-1-11(2-6-13)17(21)29/h1-8,10H,9H2,(H2,21,29)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCAEAPKLSYNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)

![Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B2924237.png)
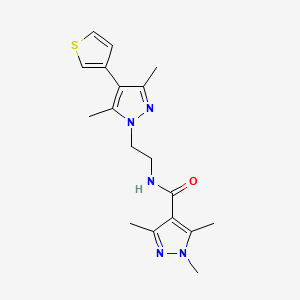
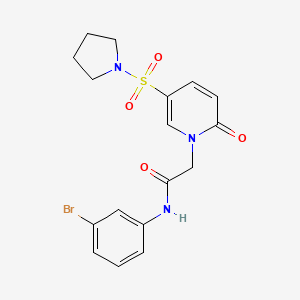
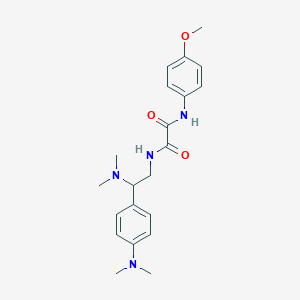
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)
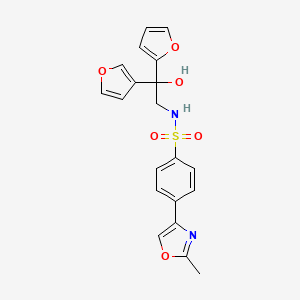
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)
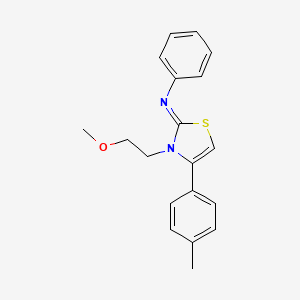

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)